molecular formula C18H17FN2O2 B5414941 N-[1-[(ethylamino)carbonyl]-2-(4-fluorophenyl)vinyl]benzamide

N-[1-[(ethylamino)carbonyl]-2-(4-fluorophenyl)vinyl]benzamide

カタログ番号 B5414941
分子量: 312.3 g/mol
InChIキー: HILXJFRRZJQDRX-FOWTUZBSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-[(ethylamino)carbonyl]-2-(4-fluorophenyl)vinyl]benzamide, commonly known as EFV or Efavirenz, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. It was first approved by the FDA in 1998 and is currently included in the World Health Organization's List of Essential Medicines. Despite its success in treating HIV, Efavirenz has also been studied for its potential use in other scientific research applications.

作用機序

Efavirenz works by inhibiting the reverse transcriptase enzyme, which is responsible for converting viral RNA into DNA. By inhibiting this enzyme, Efavirenz prevents the virus from replicating and spreading throughout the body. This mechanism of action is similar to other N-[1-[(ethylamino)carbonyl]-2-(4-fluorophenyl)vinyl]benzamides, such as Nevirapine and Delavirdine.
Biochemical and Physiological Effects
Efavirenz has been shown to have several biochemical and physiological effects. For instance, it has been shown to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, in the brain. This increase in neurotransmitter levels has been associated with the development of psychiatric side effects, such as depression and anxiety. Efavirenz has also been shown to decrease the levels of certain hormones, such as testosterone, in the body.

実験室実験の利点と制限

One advantage of using Efavirenz in lab experiments is that it has a well-established mechanism of action and has been extensively studied for its use in HIV treatment. Additionally, Efavirenz is relatively easy to synthesize and is readily available. However, one limitation of using Efavirenz in lab experiments is that it can have significant side effects, such as psychiatric symptoms and liver toxicity, which may limit its use in certain experiments.

将来の方向性

There are several potential future directions for the use of Efavirenz in scientific research. For instance, Efavirenz may be studied for its potential use in treating other viral infections, such as hepatitis B and C. Additionally, Efavirenz may be studied for its potential use in treating other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, Efavirenz may be studied for its potential use in developing new cancer therapies.

合成法

The synthesis of Efavirenz involves several steps, including the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate to form 1-(4-fluorophenyl)-2,2-dimethyl-1,3-dioxane-4-carboxylic acid ethyl ester. This intermediate is then converted to the corresponding acid chloride, which is reacted with N-ethyl-N-(3-sulfopropyl)aniline to form N-[1-(ethylcarbamoyl)-2-(4-fluorophenyl)ethyl]-N-(3-sulfopropyl)aniline. The final step involves the reaction of this compound with benzoyl chloride to form Efavirenz.

科学的研究の応用

Apart from its use in HIV treatment, Efavirenz has been studied for its potential use in other scientific research applications. For instance, it has been shown to have antitumor activity against different types of cancer cells, including breast, prostate, and colon cancer. Efavirenz has also been studied for its potential use in treating neuropathic pain and as a potential therapy for multiple sclerosis.

特性

IUPAC Name

N-[(E)-3-(ethylamino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c1-2-20-18(23)16(12-13-8-10-15(19)11-9-13)21-17(22)14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,20,23)(H,21,22)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILXJFRRZJQDRX-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=CC1=CC=C(C=C1)F)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)/C(=C\C1=CC=C(C=C1)F)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。